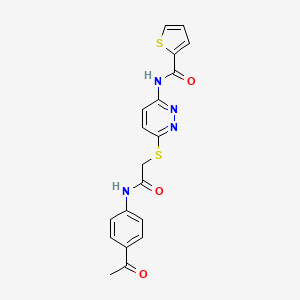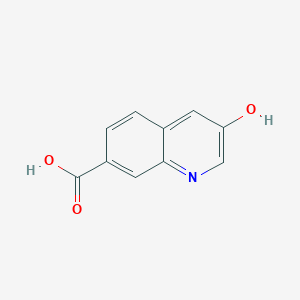
3-Hydroxyquinoline-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxyquinoline-7-carboxylic acid is a derivative of quinoline, a heterocyclic compound with versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in medicinal chemistry, being a vital scaffold for leads in drug discovery .
Synthesis Analysis
The synthesis of this compound involves several steps. One approach involves the Bucherer reaction, which converts 3-aminoquinoline to 3-hydroxyquinoline . Other methods involve the use of enaminone as a replacement for 1,3-dicarbinols, which improves the yield and practicality of the reaction .Molecular Structure Analysis
The molecular structure of this compound is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound has a molecular formula of C10H7NO3 .Chemical Reactions Analysis
Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system, undergoing nucleophilic and electrophilic substitution reactions . The formation of 2,2’-biquinoline could be explained by the addition of the 2-lithio derivative to 8 and subsequent air oxidation .Mecanismo De Acción
Target of Action
3-Hydroxyquinoline-7-carboxylic acid, a derivative of quinoline, has been found to interact with several biological targets. The primary targets include 2-Oxoglutarate (2OG) and iron-dependent oxygenases , which are considered promising therapeutic targets for various human diseases . These enzymes play a crucial role in numerous biological processes, including nucleic acid demethylation and γ-butyrobetaine hydroxylation .
Mode of Action
The compound interacts with its targets by acting as an inhibitor. For instance, it has been reported as the most effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies . It inhibits 2OG-dependent histone lysine demethylases (KDM), which are involved in epigenetic processes . Furthermore, it also inhibits the fat mass and obesity-associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .
Biochemical Pathways
The action of this compound affects several biochemical pathways. By inhibiting 2OG-dependent enzymes, it impacts the pathways related to nucleic acid demethylation and γ-butyrobetaine hydroxylation . These pathways are crucial for various biological processes, including gene expression and lipid metabolism.
Pharmacokinetics
It’s worth noting that similar compounds, such as 5-carboxy-8-hydroxyquinoline (iox1), have been reported to suffer from low cell permeability , which could impact the bioavailability of this compound.
Result of Action
The inhibition of 2OG-dependent enzymes by this compound can lead to significant molecular and cellular effects. For instance, by inhibiting histone lysine demethylases, it can affect gene expression and potentially influence cell differentiation and development . Similarly, by inhibiting FTO, it may impact metabolic processes .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-Hydroxyquinoline-7-carboxylic acid is its high selectivity for metal ions. This compound has a high affinity for metal ions like copper, iron, and zinc and can be used to selectively detect these metal ions in complex biological samples. This compound is also relatively easy to synthesize and can be obtained in high yield. However, one of the limitations of this compound is its sensitivity to pH. The complex formation between this compound and metal ions is dependent on the pH of the solution, and any changes in pH can affect the stability of the complex.
Direcciones Futuras
There are several future directions for the research on 3-Hydroxyquinoline-7-carboxylic acid. One of the future directions is the development of this compound-based fluorescent probes for the detection of metal ions in living cells. Another future direction is the synthesis of this compound-based metal-organic frameworks for gas storage and separation applications. This compound can also be used as a potential therapeutic agent for the treatment of various diseases like cancer and inflammatory diseases. Further research is needed to explore the potential of this compound in these areas.
Conclusion:
In conclusion, this compound is an important building block in the synthesis of various pharmaceutical and industrial compounds. It is a potent chelating agent and has been extensively used in the field of analytical chemistry for the determination of trace metals. This compound has various scientific research applications, including its use as a fluorescent probe, ligand in the synthesis of metal-organic frameworks, and building block in the synthesis of pharmaceutical compounds. This compound has various biochemical and physiological effects, including its antioxidant and anti-inflammatory activities. Further research is needed to explore the potential of this compound in various areas, including its use as a potential therapeutic agent for the treatment of various diseases.
Métodos De Síntesis
There are several methods for the synthesis of 3-Hydroxyquinoline-7-carboxylic acid, but the most common method is the Skraup synthesis. In this method, aniline is reacted with glycerol and sulfuric acid in the presence of a catalyst such as copper or iron. The reaction mixture is then heated to produce this compound. The yield of this compound in this method is around 70-80%.
Aplicaciones Científicas De Investigación
3-Hydroxyquinoline-7-carboxylic acid has various scientific research applications. It is used as a fluorescent probe to detect metal ions like copper, iron, and zinc. This compound is also used as a ligand in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. This compound is also used as a building block in the synthesis of various pharmaceutical compounds like antimalarial drugs, antibacterial agents, and anticancer drugs.
Safety and Hazards
While specific safety and hazard information for 3-Hydroxyquinoline-7-carboxylic acid is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
3-hydroxyquinoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-8-3-6-1-2-7(10(13)14)4-9(6)11-5-8/h1-5,12H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZKEPMGJUSGOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

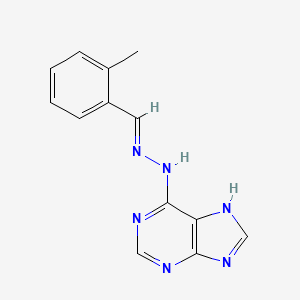
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylthiophene-2-carboxamide](/img/structure/B2459689.png)
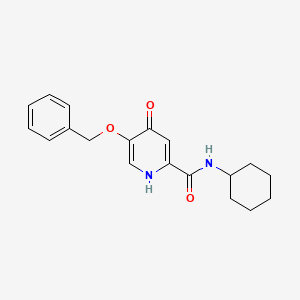
![5-chloro-4-{[(2-ethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2459696.png)
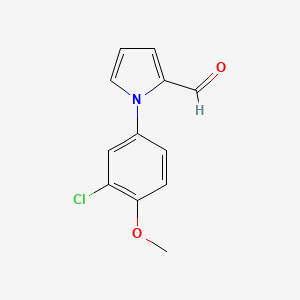
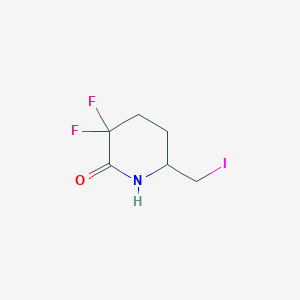


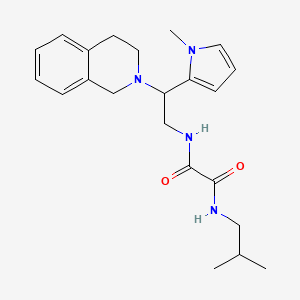
![1-(3-bromophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2459705.png)
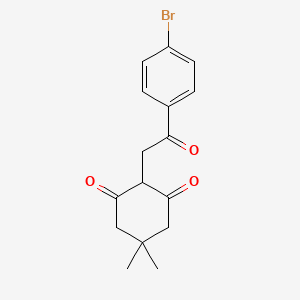

![N-(3-chloro-4-methylphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2459708.png)
